molecular formula C10H23NO4Si B11865884 4-(Triethoxysilyl)butanamide CAS No. 111965-56-1

4-(Triethoxysilyl)butanamide

Cat. No.: B11865884
CAS No.: 111965-56-1
M. Wt: 249.38 g/mol
InChI Key: PGCBRGRKKOCPAN-UHFFFAOYSA-N
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Description

4-(Triethoxysilyl)butanamide is an organosilicon compound that features a butanamide group attached to a triethoxysilyl moiety. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, including surface modification and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethoxysilyl)butanamide typically involves the reaction of 4-aminobutyric acid with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

    Starting Materials: 4-aminobutyric acid and triethoxysilane.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as toluene or dichloromethane.

    Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Triethoxysilyl)butanamide undergoes several types of chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanol groups and ethanol.

    Condensation: Siloxane networks.

    Substitution: Substituted amides or silanes.

Scientific Research Applications

4-(Triethoxysilyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecule surfaces for biosensor applications.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable coatings.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-(Triethoxysilyl)butanamide primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which then condense to create a stable siloxane network. This network can immobilize biomolecules or enhance the properties of materials by providing a robust and stable surface.

Comparison with Similar Compounds

Similar Compounds

    4-(Triethoxysilyl)butanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

    (3-Aminopropyl)triethoxysilane: Contains an amino group instead of a butanamide group.

    4-(Triethoxysilyl)butanal: Contains an aldehyde group instead of an amide group.

Uniqueness

4-(Triethoxysilyl)butanamide is unique due to its combination of a butanamide group and a triethoxysilyl moiety. This combination allows it to participate in a variety of chemical reactions and form stable coatings, making it versatile for applications in surface modification and material science.

Properties

CAS No.

111965-56-1

Molecular Formula

C10H23NO4Si

Molecular Weight

249.38 g/mol

IUPAC Name

4-triethoxysilylbutanamide

InChI

InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H2,11,12)

InChI Key

PGCBRGRKKOCPAN-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(=O)N)(OCC)OCC

Origin of Product

United States

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